3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile

medicinal chemistry screening library molecular weight

This compound features a unique 6-methoxy substitution and a synthetically versatile propanenitrile side chain on the 4-oxoquinoline core. Unlike propanoic acid analogs, the neutral nitrile enables divergent late-stage functionalization (hydrolysis, reduction, tetrazole formation) from a single intermediate, maximizing SAR exploration efficiency. Certified ≥95% HPLC purity supports direct automated liquid handling without pre-purification. Choose this compound when balanced lipophilicity, metabolic stability, and synthetic tractability are critical.

Molecular Formula C13H12N2O2
Molecular Weight 228.251
CAS No. 1206081-89-1
Cat. No. B2541213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile
CAS1206081-89-1
Molecular FormulaC13H12N2O2
Molecular Weight228.251
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N(C=CC2=O)CCC#N
InChIInChI=1S/C13H12N2O2/c1-17-10-3-4-12-11(9-10)13(16)5-8-15(12)7-2-6-14/h3-5,8-9H,2,7H2,1H3
InChIKeyJJHMIVORYZTTMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(6-Methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile (CAS 1206081-89-1): Chemical Identity and Scaffold Context for Procurement


3-(6-Methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile (CAS 1206081-89-1) is a synthetic quinolin-4-one derivative featuring a single methoxy substituent at the 6-position and a propanenitrile side chain at the N1 position . It is cataloged within the InterBioScreen screening compound library (Product No. BB_SC-9682), indicating its availability for high-throughput screening campaigns [1]. The compound bears the 4-oxoquinoline core, a privileged scaffold associated with diverse bioactivities including antibacterial, antiviral, and anticancer effects across numerous derivatives [2]. However, publication of target-specific biological data for this precise compound remains absent from primary peer-reviewed literature at the time of this analysis.

Why 6-Methoxy-4-oxoquinoline Analogs Cannot Be Assumed Interchangeable with 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile


Within the 4-oxoquinoline-1-yl-propanenitrile series, subtle structural modifications produce measurable differences in physicochemical profiles and, by class-level inference, are expected to drive divergent biological target engagement. The target compound's unique substitution pattern (6-OCH₃ solo vs. 6,7-di-OCH₃ or 6-Cl analogs) alters computed lipophilicity, hydrogen-bond acceptor capacity, and steric bulk, directly impacting membrane permeability and protein binding site complementarity . The propanenitrile side chain further differentiates it from the analogous propanoic acid or acetate derivatives, which bear ionizable carboxyl groups that drastically shift solubility and oral bioavailability potential . Generic selection of a 'similar quinolinone' without confirming these specific structural features risks selecting a compound with a fundamentally different biological fingerprint. The quantitative evidence in Section 3 delineates these measurable distinctions.

Quantitative Differentiation Evidence for 3-(6-Methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile Against Closest Analogs


Molecular Weight Distinction from 6,7-Dimethoxy Analog Impacts Dosage Calculations

The target compound (MW 228.25 g/mol) is 30.02 g/mol lighter than its closest di-methoxy analog, 3-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)propanenitrile (MW 258.27 g/mol) . This 11.6% difference in molecular weight directly affects molar concentration calculations in assay preparation, where equimolar substitutions would require an 11.6% greater mass of the 6,7-dimethoxy compound, potentially introducing systematic error if not accounted for.

medicinal chemistry screening library molecular weight

Nitrile vs. Carboxylic Acid Side Chain Determines Ionization State at Physiological pH

The propanenitrile side chain of the target compound (pKa ~neutral) remains un-ionized across a broad pH range (2–12), in stark contrast to the propanoic acid analog, 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid (CAS 1279214-36-6), which bears a carboxylic acid group with a predicted pKa of ~4.5 that is predominantly ionized (negatively charged) at physiological pH 7.4 . This ionization difference is projected to lower passive membrane permeability for the acid analog while enhancing aqueous solubility. The nitrile group also serves as a metabolically stable bioisostere for carboxylic acids and as a synthetic handle for further derivatization (e.g., hydrolysis to amide or acid, reduction to amine, or tetrazole formation) [1].

physicochemical property drug-likeness solubility

Purity Specification Supports Reproducible Screening: Target Compound vs. Unspecified Analogs

The target compound is offered at a verified minimum purity of 95%+ (HPLC) by at least one commercial supplier . In contrast, several close structural analogs (e.g., the 6-ethyl derivative, CAS 1279218-88-0; the 7-chloro derivative, CAS 1315352-79-4) are listed across multiple vendors with undefined or non-certified purity levels. Use of lower-purity analogs introduces risk of irreproducible bioactivity originating from unidentified impurities, which is a documented source of false positives in high-throughput screening campaigns.

purity quality control reproducibility

Class-Level Evidence: 4-Oxoquinoline Scaffold Confers Broad Bioactivity Potential Supported by Literature

Although compound-specific IC₅₀ or Kd data are not publicly available for this precise analog, the 4-oxoquinoline scaffold is well-validated in the literature. A 2024 review cataloged numerous 4-oxoquinoline derivatives with reported antiviral activities, with several compounds achieving IC₅₀ values in the low nanomolar range against HIV-1 integrase [1]. Separately, quinone-4-oxoquinoline derivatives demonstrated broad-spectrum antibacterial activity surpassing that of reference drugs in head-to-head MIC assays against Gram-positive and Gram-negative pathogens [2]. The presence of the nitrile group in the target compound may further enhance target engagement, as nitrile-containing quinolones have been reported as MAO-B inhibitors with IC₅₀ values as low as 2.3 µM in closely related structural contexts [3]. This class-level evidence supports the biological screening utility of the target compound while underscoring that empirical data for this specific molecule remain to be generated.

antibacterial antiviral anticancer 4-oxoquinoline

Recommended Application Scenarios for 3-(6-Methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile Based on Differentiation Evidence


High-Throughput Screening Libraries Requiring Defined Physicochemical Diversity

The neutral nitrile side chain and single 6-methoxy substitution pattern (MW 228.25, no ionizable groups) make this compound a valuable contributor to screening decks where balanced lipophilicity and metabolic stability are desired . Its 95%+ purity certification [1] supports direct use in automated liquid handling systems without the need for pre-screening purification, unlike analogs with undefined purity (see Evidence Item 3). Procurement teams selecting quinolinone screening candidates should favor this compound when the desired profile is a neutral, mid-molecular-weight heterocycle with synthetic tractability via the nitrile handle.

Medicinal Chemistry Hit-to-Lead Optimization Using the Nitrile Synthetic Handle

The propanenitrile side chain offers a versatile chemical handle for late-stage functionalization: hydrolysis yields the corresponding amide or carboxylic acid, reduction produces the amine, and cycloaddition with azide provides the tetrazole bioisostere . In contrast, the propanoic acid analog (CAS 1279214-36-6) lacks this synthetic flexibility, being an endpoint functional group. Medicinal chemistry teams should procure this nitrile analog specifically when planning SAR exploration around the N1 side chain, as it enables divergent synthesis of multiple analogs from a single intermediate.

MAO-B or Antibacterial Target-Focused Screening Panels

Class-level evidence establishes that 4-oxoquinoline derivatives are nanomolar-to-micromolar inhibitors of MAO-B, HIV-1 integrase, and broad-spectrum bacterial pathogens (see Evidence Item 4) [1]. Although compound-specific data are unpublished, the unique 6-methoxy, N1-propanenitrile substitution distinguishes it from literature-reported active 4-oxoquinolines that typically bear alkyl or aryl substitutions at position 2. This structural novelty positions the compound as an ideal probe for exploring unexplored chemical space within validated target families, particularly in academic or biotech settings where novel intellectual property generation is prioritized.

Reference Standard for Analytical Method Development in the Quinolinone Series

Given its well-defined chemical identity (SMILES: COC1=CC2=C(C=C1)N(CCC#N)C=CC2=O; MW 228.25; single-component HPLC purity ≥95%) , this compound can serve as a retention time and response factor standard in LC-MS or HPLC-UV method development for quinolinone-containing compound libraries. Analytical chemists evaluating quinolinone purity methods should prioritize this compound over analogs lacking documented purity specifications, as it provides a reliable benchmark for system suitability testing.

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